molecular formula C17H20N3+ B11714627 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium

2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium

Cat. No.: B11714627
M. Wt: 266.36 g/mol
InChI Key: XQSLNGSRJSYIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is an organic compound belonging to the class of benzimidazoles. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a benzimidazole core. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the condensation of o-phenylenediamine with 4-(dimethylamino)benzaldehyde. This reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazoles.

Scientific Research Applications

2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(DIMETHYLAMINO)PHENYL]-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its benzimidazole core, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.

Properties

IUPAC Name

4-(1,3-dimethylbenzimidazol-3-ium-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSLNGSRJSYIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.